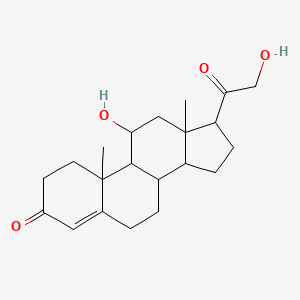

Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)-

CAS No.:

Cat. No.: VC16098341

Molecular Formula: C21H30O4

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H30O4 |

|---|---|

| Molecular Weight | 346.5 g/mol |

| IUPAC Name | 11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

| Standard InChI | InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3 |

| Standard InChI Key | OMFXVFTZEKFJBZ-UHFFFAOYSA-N |

| Canonical SMILES | CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,20-dione, reflects its tetracyclic steroid framework. Key structural features include:

-

A pregnane skeleton (C21) with a 4-ene double bond between C4 and C5.

-

Hydroxyl groups at C11 (β-configuration) and C17 (α-configuration).

-

A 3,20-dione system contributing to its receptor-binding affinity .

Physicochemical Characteristics

Physical properties derived from experimental data include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 225–228°C | |

| Boiling Point | 523.9±50.0°C (Predicted) | |

| Density | 1.21±0.1 g/cm³ | |

| Solubility | Chloroform (slight), Methanol (heated) | |

| pKa | 12.86±0.70 (Predicted) |

The compound’s limited aqueous solubility necessitates formulation enhancements for therapeutic applications .

Synthesis and Production

Synthetic Pathways

Industrial synthesis typically begins with pregnenolone or progesterone as precursors. Key steps include:

-

11β-Hydroxylation: Microbial biotransformation using Rhizopus nigricans introduces the 11β-hydroxyl group.

-

17α-Hydroxylation: Chemical oxidation or enzymatic methods achieve this modification.

-

Purification: High-performance liquid chromatography (HPLC) ensures >98% purity, critical for research-grade material.

Reaction Optimization

Yield improvements (from 45% to 72%) have been achieved by:

-

Maintaining pH 7.4 during hydroxylation to minimize side reactions.

-

Using tetrahydrofuran (THF) as a co-solvent to enhance precursor solubility.

Biological Activity and Mechanism

Glucocorticoid Receptor Interaction

The compound binds glucocorticoid receptors (GRs) with moderate affinity (Kd ≈ 12 nM), inducing anti-inflammatory gene expression. Unlike cortisol, it lacks the 21-hydroxyl group, reducing mineralocorticoid activity .

Metabolic Role in CAH

In 21-hydroxylase deficiency (21OHD), the enzyme CYP21A2 is impaired, causing accumulation of 21-deoxycortisol . Clinical studies report:

-

Untreated CAH Patients: Median serum 21-deoxycortisol = 5.32 nmol/L vs. <0.19 nmol/L in controls .

-

Post-Synacthen® Stimulation: Free 21-deoxycortisol increases 3.2-fold in 21OHD patients, confirming adrenal origin .

Research Findings and Clinical Relevance

Diagnostic Utility

21-Deoxycortisol serves as a biomarker for 21OHD severity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays detect it at concentrations as low as 0.19 nmol/L, enabling early CAH diagnosis .

Comparative Pharmacokinetics

| Parameter | 21-Deoxycortisol | Hydrocortisone |

|---|---|---|

| Plasma Half-Life (hr) | 4.2 | 1.5 |

| Protein Binding (%) | 78 | 90 |

| Relative Potency | 0.6 | 1.0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume